molecular formula C12H10N2O4 B1282926 (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate CAS No. 104291-52-3

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

Cat. No.: B1282926
CAS No.: 104291-52-3
M. Wt: 246.22 g/mol
InChI Key: WMFKQJPKYJSLNX-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is an organic compound characterized by the presence of a cyano group, a nitro group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate typically involves a multi-step process. One common method starts with the nitration of 4-cyanobenzaldehyde to introduce the nitro group. This is followed by a Knoevenagel condensation reaction with ethyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

    Substitution: The ethyl ester moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Amino derivatives: from the reduction of the nitro group.

    Carboxylic acids: from the hydrolysis of the cyano group.

    Substituted esters: from nucleophilic substitution reactions.

Scientific Research Applications

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in nucleophilic addition reactions, affecting cellular pathways.

Comparison with Similar Compounds

  • Ethyl 3-(4-cyano-2-nitrophenyl)propanoate
  • Methyl 3-(4-cyano-2-nitrophenyl)acrylate
  • Ethyl 3-(4-cyano-2-nitrophenyl)butanoate

Comparison: (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications.

Properties

IUPAC Name

ethyl (E)-3-(4-cyano-2-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-2-18-12(15)6-5-10-4-3-9(8-13)7-11(10)14(16)17/h3-7H,2H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFKQJPKYJSLNX-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.